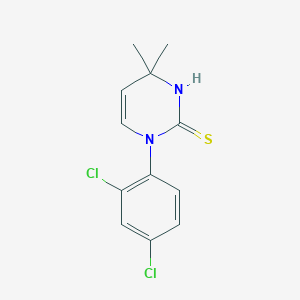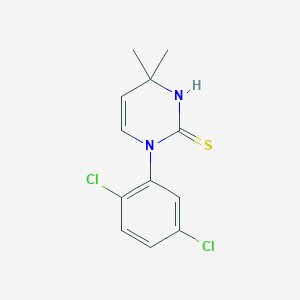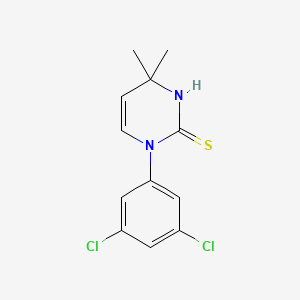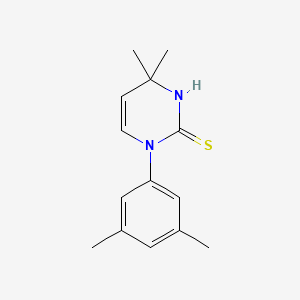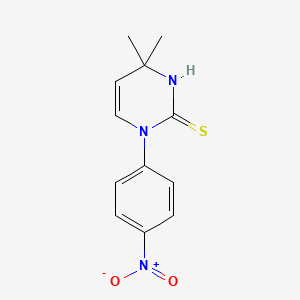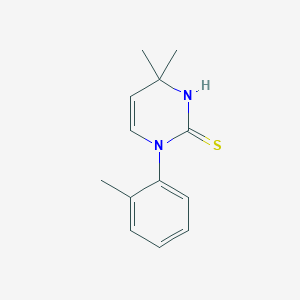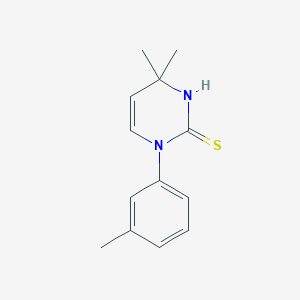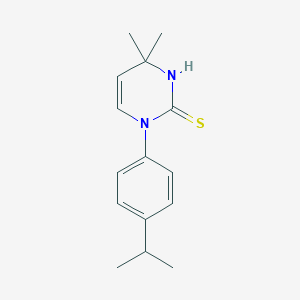![molecular formula C13H12ClF3N2S B3084391 1-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol CAS No. 1142212-55-2](/img/structure/B3084391.png)
1-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol
Übersicht
Beschreibung
The compound “1-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . This compound has a trifluoromethyl group and a chlorine atom attached to the phenyl group, and a thiol group attached to the pyrimidine ring.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrimidine ring attached to a phenyl ring via a carbon atom. The phenyl ring carries a trifluoromethyl group and a chlorine atom, while one of the carbons on the pyrimidine ring carries a thiol group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The trifluoromethyl group is generally considered to be a strong electron-withdrawing group, which could make the phenyl ring more susceptible to electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Structural and Conformational Analysis
1,4-Dihydropyrimidines, including derivatives like 1-[4-Chloro-2-(trifluoromethyl)phenyl]-4,4-dimethyl-1,4-dihydropyrimidine-2-thiol, have been studied for their structural characteristics, which are key to understanding their interactions and functions in various applications. For instance, the conformation and crystal structures of related dihydropyrimidines have been analyzed, revealing their potential as calcium channel blockers due to their structural similarities with 1,4-dihydropyridine compounds. These studies focus on the flattened boat conformation of the pyrimidine ring and the extended conformation of the side chains, which are crucial for their bioactivity (Ravikumar & Sridhar, 2005).
Inhibition of Gene Expression
Research into the structure-activity relationships of pyrimidine derivatives, including those similar to this compound, has led to the development of compounds that inhibit the transcription mediated by NF-kappaB and AP-1 transcription factors. This inhibition is critical for controlling inflammatory responses and cellular proliferation, making these compounds valuable in therapeutic research and development (Palanki et al., 2000).
Intermolecular Interactions and Molecular Conformation
The detailed examination of intermolecular interactions and molecular conformation in dihydropyrimidine-2(1H)-thione derivatives provides insights into their stability, reactivity, and potential applications in various fields, including pharmaceuticals and materials science. The role of hydrogen bonding, dispersion forces, and Coulombic interactions in stabilizing the molecular and supramolecular structures of these compounds has been elucidated, offering a deeper understanding of their chemical behavior (Saeed et al., 2017).
Synthesis and Pharmacological Applications
The synthesis of 4-oxo-1,4-dihydropyrimidines and their derivatives, including those with structural similarities to this compound, has been explored for their potential pharmacological applications. These compounds exhibit activities as tranquilizers, antidepressants, and neuroleptics, highlighting their significance in medicinal chemistry (Védernikova et al., 2010).
Heterocyclic Synthesis
The utility of enaminonitriles in the synthesis of heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives, has been demonstrated. Such synthetic strategies could be applicable to the synthesis of this compound and related compounds, contributing to the development of new materials with potential applications in various scientific fields (Fadda et al., 2012).
Wirkmechanismus
Target of Action
Compounds with similar structures have been known to target various enzymes and receptors . The role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within cells.
Mode of Action
It’s worth noting that compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition by lowering the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Similar compounds have been involved in the suzuki–miyaura (sm) coupling reaction, which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Result of Action
Compounds with similar structures have been known to cause various cellular responses, such as enzyme inhibition .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-chloro-2-(trifluoromethyl)phenyl]-6,6-dimethyl-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClF3N2S/c1-12(2)5-6-19(11(20)18-12)10-4-3-8(14)7-9(10)13(15,16)17/h3-7H,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWNKZAGIPLHQCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=C(C=C(C=C2)Cl)C(F)(F)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






